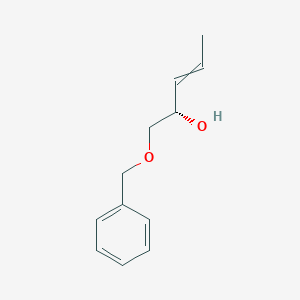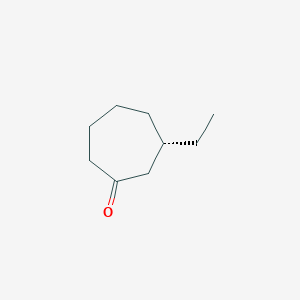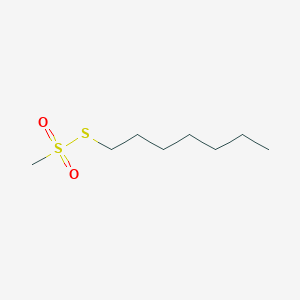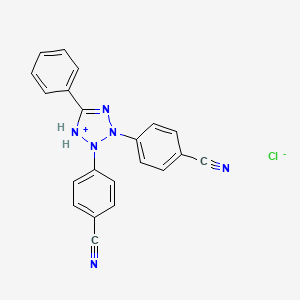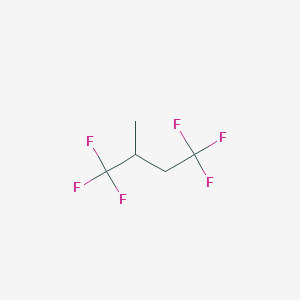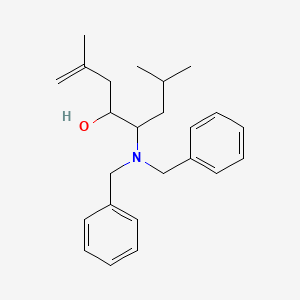
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol typically involves multi-step organic reactions. One common method includes the alkylation of dibenzylamine with a suitable alkyl halide, followed by a series of reactions to introduce the hydroxyl and double bond functionalities. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and optimized reaction parameters are employed to scale up the synthesis while maintaining efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH4) for selective reductions.
Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated aliphatic alcohols.
Substitution: Nitro or halogenated aromatic derivatives.
科学的研究の応用
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its pharmacological properties, including potential use in drug development for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites, altering the enzyme’s activity. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation, depending on the specific application and target.
類似化合物との比較
Similar Compounds
5-(Dibenzylamino)-2,7-dimethyloctane: Lacks the double bond and hydroxyl group, making it less reactive in certain chemical reactions.
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-one:
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-amine: Has an amine group instead of a hydroxyl group, which can change its biological activity and chemical properties.
Uniqueness
5-(Dibenzylamino)-2,7-dimethyloct-1-en-4-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
189750-36-5 |
|---|---|
分子式 |
C24H33NO |
分子量 |
351.5 g/mol |
IUPAC名 |
5-(dibenzylamino)-2,7-dimethyloct-1-en-4-ol |
InChI |
InChI=1S/C24H33NO/c1-19(2)15-23(24(26)16-20(3)4)25(17-21-11-7-5-8-12-21)18-22-13-9-6-10-14-22/h5-14,19,23-24,26H,3,15-18H2,1-2,4H3 |
InChIキー |
IUHUFBSJGISCSM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(CC(=C)C)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12567622.png)
![(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexan-1-amine](/img/structure/B12567640.png)
![2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12567647.png)
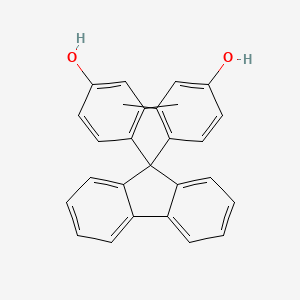
![N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide](/img/structure/B12567654.png)
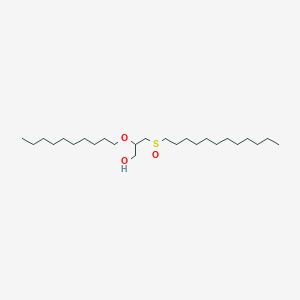

![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)

